N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a benzyl group, a nitro group, and an indole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps. One common method includes the following steps:
Nitration of Indole: The starting material, indole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the indole ring.
Benzylation: The nitrated indole is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl or aryl halides with a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-benzyl-2-(5-amino-1H-indol-3-yl)-2-oxoacetamide.
Substitution: Various N-substituted derivatives depending on the substituent used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole moiety may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-nitro-1H-indole: Shares the benzyl and nitro groups but lacks the acetamide moiety.
N-benzyl-2-(2-(3,5-dimethylphenyl)-5-nitro-1H-indol-3-yl)ethan-1-amine: Similar structure with additional methyl groups on the phenyl ring.
Uniqueness
N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide moiety differentiates it from other similar compounds and may contribute to its specific interactions and activities .
Properties
Molecular Formula |
C17H13N3O4 |
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Molecular Weight |
323.30 g/mol |
IUPAC Name |
N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C17H13N3O4/c21-16(17(22)19-9-11-4-2-1-3-5-11)14-10-18-15-7-6-12(20(23)24)8-13(14)15/h1-8,10,18H,9H2,(H,19,22) |
InChI Key |
JYXHNHBKWZQGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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